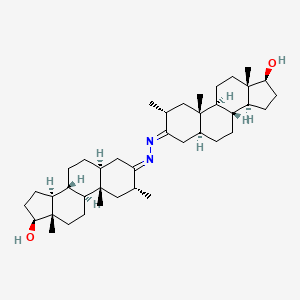
Bolazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bolazine is synthesized through the dimerization of drostanolone at the C3 position of the A-ring by an azine group . The industrial production method involves the preparation of this compound capronate, which is the C17β hexanoate ester of this compound . This esterification process enhances the compound’s stability and allows for intramuscular injection .
Chemical Reactions Analysis
Bolazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the azine linkage, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bolazine has several scientific research applications:
Biology: It is used to understand the biological effects of synthetic androgens on cellular processes.
Industry: This compound is used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
Bolazine acts as a prodrug of drostanolone, which means it is converted into drostanolone in the body . Drostanolone binds to androgen receptors, leading to an increase in protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle tissues, and the pathways involved are related to the regulation of gene expression and protein synthesis .
Comparison with Similar Compounds
Bolazine is unique due to its dimeric structure linked by an azine group. Similar compounds include:
Drostanolone: The parent compound of this compound, used for its anabolic and androgenic properties.
Methenolone: Another synthetic androgen and anabolic steroid with similar applications.
Oxandrolone: Known for its mild anabolic effects and used in various therapeutic applications.
This compound stands out due to its unique chemical structure and its use as a prodrug of drostanolone, providing a different pharmacokinetic profile compared to other similar compounds .
Biological Activity
Bolazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to elucidate the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
This compound is structurally related to benzothiazole derivatives, which are known for their diverse biological activities. The compound exhibits a unique ability to interact with biological targets, including DNA and various enzymes, which is crucial for its antitumor and neuroprotective effects.
Mechanisms of Action:
- DNA Binding: this compound has been shown to bind within the minor groove of AT-DNA, which may inhibit DNA replication and transcription processes essential for cancer cell proliferation .
- Enzyme Inhibition: It demonstrates significant affinity for neurotoxins, indicating potential as a dual inhibitor for therapeutic applications in scorpion envenomation treatment .
Antitumor Activity
This compound has been evaluated in various in vitro studies for its antitumor properties. Research indicates that it can effectively inhibit the proliferation of cancer cells across multiple lines.
Case Study Findings:
- In a study assessing the cytotoxicity of this compound on HCC827 and NCI-H358 cell lines, it displayed an IC50 value of 6.26 ± 0.33 μM and 6.48 ± 0.11 μM respectively in 2D assays. In contrast, its activity decreased in 3D assays (IC50 values of 20.46 ± 8.63 μM and 16.00 ± 9.38 μM) due to penetration challenges within three-dimensional cell structures .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Study Insights:
- In tests against Escherichia coli and Staphylococcus aureus, this compound demonstrated effective antibacterial properties, suggesting its potential as a therapeutic agent in treating bacterial infections .
Research Findings and Implications
Recent studies have explored the broader implications of this compound's biological activities:
- Neuropharmacological Applications: The dual inhibition properties observed with this compound make it a candidate for developing treatments for conditions caused by neurotoxic agents, such as scorpion venom .
- Potential Drug Development: The favorable pharmacological profile suggests that this compound could be further developed into a drug with applications in both oncology and infectious disease management.
Properties
CAS No. |
4267-81-6 |
|---|---|
Molecular Formula |
C40H64N2O2 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C40H64N2O2/c1-23-21-39(5)25(7-9-27-29-11-13-35(43)37(29,3)17-15-31(27)39)19-33(23)41-42-34-20-26-8-10-28-30-12-14-36(44)38(30,4)18-16-32(28)40(26,6)22-24(34)2/h23-32,35-36,43-44H,7-22H2,1-6H3/b41-33+,42-34+/t23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,35+,36+,37+,38+,39+,40+/m1/s1 |
InChI Key |
BQDZMZRUXNFTQT-KSJDNICASA-N |
SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C |
Isomeric SMILES |
C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@H](CC5)O)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@H](CC8)O)(CC7)C)CC6)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















